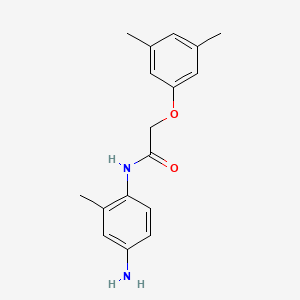

N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

Description

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical progression of acetamide derivative research that began gaining momentum in the mid-20th century. The foundation for understanding acetamide derivatives was established through pioneering work documented in patent literature, where novel acetamide compounds were first recognized for their pharmaceutical activity on the central nervous system. These early investigations revealed that acetamide derivatives of specific structural configurations could be prepared through systematic reactions involving substituted phenyl groups and acetyl derivatives, laying the groundwork for more complex synthetic approaches.

The specific compound this compound represents a more recent advancement in this chemical lineage, with its formal identification and characterization occurring within the contemporary era of pharmaceutical research. The compound's development can be traced through the evolution of phenoxy acetamide synthesis methodologies, which have been refined over several decades to achieve greater structural precision and therapeutic potential. Modern synthetic approaches have built upon historical foundations by incorporating advanced coupling reactions and protective group strategies to achieve the specific substitution patterns observed in this compound.

The timeline of discovery for this particular acetamide derivative reflects the systematic exploration of structure-activity relationships within phenoxy acetamide families. Research groups have progressively investigated various substitution patterns on both the aniline and phenoxy components of these molecules, leading to the identification of compounds with enhanced biological activities. The emergence of this compound represents a culmination of these synthetic efforts, incorporating multiple methyl substitutions and an amino functionality that contribute to its distinctive chemical profile.

Chemical Classification Within Acetamide Derivatives

This compound belongs to the comprehensive class of acetamide derivatives, which are characterized as organic compounds derived from acetic acid where one hydrogen atom has been replaced by an amine or substituted amine group. Within this broad classification, the compound occupies a specialized position as a phenoxy acetamide derivative, distinguished by the presence of both a substituted aniline moiety and a dimethyl-substituted phenoxy group connected through an acetamide linkage.

The structural architecture of this compound can be systematically analyzed through its component parts, each contributing to its overall chemical classification. The molecular structure features a 4-amino-2-methylphenyl group attached to the nitrogen of the acetamide functionality, while a 3,5-dimethylphenoxy group is connected through the acetyl carbon. This specific arrangement places the compound within the subclass of bis-substituted acetamides, where both the nitrogen and carbonyl carbons bear complex aromatic substituents.

Table 1: Comparative Analysis of Related Acetamide Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Classification |

|---|---|---|---|---|

| This compound | 953732-24-6 | C17H20N2O2 | 284.35 | Bis-substituted phenoxy acetamide |

| N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide | 953740-51-7 | C17H20N2O2 | 284.35 | Positional isomer |

| N-(4-Amino-2-methylphenyl)-2-methoxyacetamide | 926271-83-2 | C10H14N2O2 | 194.23 | Simple alkoxy acetamide |

The compound's position within acetamide classification systems is further defined by its computed molecular properties. The structure exhibits a topological polar surface area of 64.4 square angstroms and contains two hydrogen bond donor groups and three hydrogen bond acceptor groups. These characteristics are consistent with other members of the phenoxy acetamide family and contribute to the compound's potential for intermolecular interactions in biological systems.

The chemical classification extends to include the compound's behavior as a multifunctional molecule capable of undergoing various chemical transformations. The presence of the amino group enables oxidation reactions to form nitro derivatives, while the aromatic rings can participate in electrophilic aromatic substitution reactions. This reactivity profile places the compound within the category of synthetically versatile acetamide derivatives, suitable for further chemical modification and derivatization.

Significance in Modern Organic and Medicinal Chemistry

The significance of this compound in contemporary chemical research stems from its position as a representative member of the phenoxy acetamide class, which has demonstrated considerable promise in pharmaceutical applications. Recent investigations into phenoxy acetamide derivatives have revealed their potential as anticancer agents, with several compounds in this family showing significant cytotoxic activity against various cancer cell lines. The structural features present in this specific compound, particularly the amino group and the dimethyl substitution pattern, are associated with enhanced biological activity profiles.

Modern synthetic approaches to phenoxy acetamide derivatives have been significantly advanced through the development of efficient coupling methodologies. Contemporary research has demonstrated that these compounds can be synthesized through condensation reactions involving substituted phenols and acetamide precursors, often utilizing advanced coupling agents and protective group strategies. The synthesis of this compound exemplifies these modern synthetic capabilities, requiring precise control of reaction conditions to achieve the desired substitution patterns.

Table 2: Computational Properties Relevant to Medicinal Chemistry Applications

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 284.35 g/mol | Suitable for oral bioavailability |

| XLogP3 | 3.2 | Optimal lipophilicity range |

| Hydrogen Bond Donors | 2 | Favorable for membrane permeability |

| Hydrogen Bond Acceptors | 3 | Suitable for protein binding |

| Rotatable Bonds | 4 | Appropriate molecular flexibility |

| Topological Polar Surface Area | 64.4 Ų | Within acceptable range for absorption |

The compound's relevance in modern medicinal chemistry is further underscored by its structural similarity to other bioactive phenoxy acetamide derivatives that have shown therapeutic potential. Research investigations have identified that compounds containing similar structural motifs exhibit activities against various biological targets, including antimicrobial and anticancer properties. The specific substitution pattern present in this compound, featuring both amino and methyl groups on the aniline component and dimethyl substitutions on the phenoxy component, represents an optimized structural framework for potential biological activity.

Contemporary research methodologies have enabled detailed computational analysis of this compound's properties, revealing characteristics that support its potential as a pharmaceutical lead compound. Density functional theory calculations have been applied to similar phenoxy acetamide derivatives, providing insights into their molecular geometry, electronic properties, and potential for intermolecular interactions. These computational approaches have become essential tools in modern medicinal chemistry for predicting and optimizing the properties of candidate therapeutic compounds.

The compound's significance extends to its role as a synthetic intermediate and building block for more complex molecular architectures. The presence of reactive functional groups, including the amino group and the acetamide linkage, provides opportunities for further chemical modification and the development of novel derivatives with enhanced or modified biological activities. This versatility positions this compound as a valuable starting point for medicinal chemistry programs aimed at developing new therapeutic agents.

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-6-12(2)8-15(7-11)21-10-17(20)19-16-5-4-14(18)9-13(16)3/h4-9H,10,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYGBFAJBJXQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 3,5-dimethylphenol.

Formation of Intermediate: The phenols are reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamides.

Coupling Reaction: The chloroacetamides are then coupled under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been studied for its potential biological activities, particularly in the context of medicinal chemistry. Notable applications include:

- Antimicrobial Properties : Research indicates that this compound may exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : Studies have shown that it could inhibit the growth of certain cancer cell lines, suggesting potential use in cancer therapy .

- Anti-nematode Activity : Recent investigations have identified its efficacy against nematodes, providing insights into its possible applications in veterinary medicine or agriculture .

Therapeutic Potential

The therapeutic potential of this compound extends to various medical conditions. Its mechanisms of action involve interactions with specific molecular targets such as enzymes and receptors. This specificity may lead to the development of targeted therapies for conditions like:

- Metabolic Disorders : Its role as a potential inhibitor of 11-beta hydroxysteroid dehydrogenase suggests applications in treating metabolic syndrome and type 2 diabetes .

- Neurodegenerative Diseases : The compound's interactions with neurotransmitter systems may provide avenues for treating neurodegenerative disorders .

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted on a library of compounds identified this compound as having notable antimicrobial effects against gram-positive bacteria. The compound was tested at various concentrations, demonstrating a dose-dependent response .

- Cancer Cell Line Inhibition : In vitro studies revealed that this compound significantly inhibited the proliferation of specific cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

- Anti-nematode Efficacy : A recent study evaluated the anti-nematode activity using Caenorhabditis elegans as a model organism. Results indicated that the compound caused significant mortality in nematodes at concentrations of 25 ppm and 50 ppm over several days .

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Effects on Acetamide Derivatives

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The amino and methyl groups in the target compound contrast with halogenated (Br, Cl) or cyano-substituted analogs, which exhibit stronger electron-withdrawing effects. These differences impact reactivity and binding to biological targets .

Key Observations :

- The target compound’s amino group may enhance solubility and bioavailability compared to halogenated derivatives used in pesticidal applications .

- Unlike benzo[d]thiazolylsulfonyl piperazine acetamides, the lack of a sulfonyl group in the target compound suggests divergent biological targets .

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₇H₂₀N₂O₂

- CAS Number : 953732-24-6

- Molecular Weight : 288.35 g/mol

- Hazard Classification : Irritant

The compound features an amide linkage and a phenoxy group, which are critical for its biological activity. The presence of the amino group in the para position enhances its reactivity and potential interaction with biological targets.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves the reaction of 4-amino-2-methylphenol with 3,5-dimethylphenoxyacetyl chloride. The SAR studies indicate that modifications to the amide group can significantly influence the biological activity of the compound.

Key Findings from SAR Studies:

- Amide Variants : The introduction of various substituents on the amide nitrogen affects lipophilicity and biological potency. For instance, bulky substituents often lead to reduced activity due to steric hindrance.

- Dual Agonist Potential : Some derivatives have shown promise as dual agonists for PPARα and PPARγ, which are important targets in metabolic diseases. A notable compound exhibited an EC50 value of 2.8 nM for PPARα, indicating strong activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various bacterial strains:

- In Vitro Testing : Compounds were screened using agar well diffusion assays against Gram-positive and Gram-negative bacteria.

- Results Summary :

- Compounds exhibited moderate to good antibacterial activity.

- Minimum inhibitory concentrations (MIC) were calculated for several derivatives, with some showing lower MIC values than standard antibiotics like levofloxacin.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 2b | <10 | E. coli |

| 2c | 15 | S. aureus |

| 2i | <10 | S. typhi |

The antibiofilm activity was also assessed, revealing significant inhibition compared to control drugs .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer) and C6 (glioma).

- Methods Used :

- MTT assay for cell viability.

- Analysis of DNA synthesis and apoptosis through caspase activation assays.

Results Overview:

- Certain derivatives demonstrated a capacity to induce apoptosis in cancer cells.

- Compounds showed IC50 values in the low micromolar range, indicating significant anticancer activity.

Case Studies

- Antibacterial Efficacy : A study focused on a series of acetamide derivatives found that specific modifications led to enhanced antibacterial properties against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The best-performing compounds achieved over 80% inhibition in biofilm formation at high concentrations .

- Anticancer Mechanism Exploration : Research into the mechanism revealed that some derivatives could activate apoptotic pathways in tumor cells, making them potential candidates for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling substituted phenols with acetamide derivatives. For example, analogous compounds are synthesized via multi-step reactions starting from substituted phenols (e.g., 3,5-dimethylphenol) and activated acetamide precursors. Optimization can leverage statistical design of experiments (DoE) to minimize trial-and-error approaches. For instance, factorial designs help identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) that maximize yield while reducing side reactions . Quantum chemical calculations (e.g., transition state analysis) can predict optimal reaction pathways and intermediates .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons, acetamide methyl groups) and rule out regioisomeric impurities .

- High-Performance Liquid Chromatography (HPLC) : Develop a gradient elution method with UV detection (λ = 254 nm) to resolve impurities from the main peak. Use C18 columns and mobile phases like acetonitrile/water with 0.1% formic acid .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] ion at m/z calculated for ) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store material away from ignition sources (flammability data pending) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data in bioactivity studies (e.g., inconsistent IC values)?

- Methodological Answer : Contradictions often arise from variability in assay conditions. Implement orthogonal validation:

- Dose-Response Replicates : Conduct triplicate experiments under standardized conditions (pH, temperature, solvent).

- Control Normalization : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-experimental variability.

- Meta-Analysis : Apply comparative frameworks (e.g., Bayesian statistics) to harmonize data across studies .

Q. What computational strategies predict this compound's reactivity and potential side reactions in complex reaction systems?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model reaction coordinates, identifying low-energy pathways and competing side reactions (e.g., acetamide hydrolysis under acidic conditions) .

- Solvent Effects : Simulate solvation free energies with COSMO-RS to optimize solvent selection (e.g., DMF vs. THF) for minimizing byproducts .

Q. How can researchers integrate this compound into advanced material science applications (e.g., polymer matrices or drug delivery systems)?

- Methodological Answer :

- Polymer Compatibility : Screen solubility parameters (Hansen solubility parameters) to identify compatible polymers (e.g., PLGA for controlled release).

- Drug Loading Efficiency : Use DSC (differential scanning calorimetry) to assess crystallinity changes in polymer-drug composites .

Critical Considerations

- Contradictory Evidence : While emphasizes computational optimization, traditional methods () rely on empirical DoE. A hybrid approach is recommended for robust process design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.